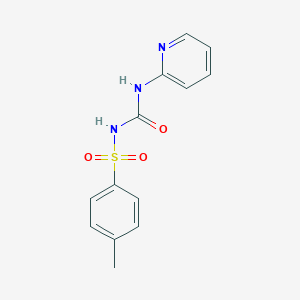
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea, also known as MPSPU, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. MPSPU belongs to the class of urea derivatives and has been studied for its ability to inhibit certain enzymes and proteins that are involved in various biological processes.
作用機序
The mechanism of action of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain in certain diseases. This compound has also been shown to inhibit the activity of MMPs, which are enzymes that are involved in cancer metastasis. By inhibiting MMPs, this compound can prevent the spread of cancer cells to other parts of the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to their elimination. This compound has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, which can reduce inflammation in certain diseases. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative disorders, possibly through its ability to inhibit HDACs.
実験室実験の利点と制限
One advantage of using 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea in lab experiments is its selectivity for certain enzymes and proteins, which can allow for the study of specific biological processes. Additionally, this compound is relatively easy to synthesize and purify, which can make it a cost-effective compound for research. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for further research on 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea. One area of interest is the development of more potent and selective analogs of this compound, which can improve its therapeutic potential. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in different cell types and animal models. Finally, the potential use of this compound as a diagnostic tool for cancer should be further explored, as it could have important clinical implications for cancer detection and treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to inhibit certain enzymes and proteins that are involved in various biological processes, and has been studied for its potential use in cancer, inflammation, and neurodegenerative disorders. While further research is needed to fully understand the potential of this compound, it represents a promising compound for future therapeutic and diagnostic applications.
合成法
The synthesis of 1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea involves the reaction of 4-methylbenzenesulfonyl chloride and 2-pyridylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
1-(4-Methylphenylsulfonyl)-3-(2-pyridinyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases, such as COX-2, MMPs, and HDACs. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and allow for their detection.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-10-5-7-11(8-6-10)20(18,19)16-13(17)15-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABCFILOHFLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
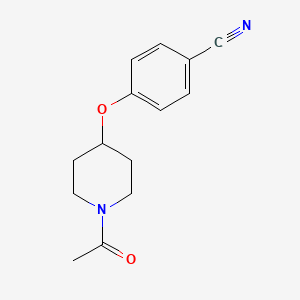
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
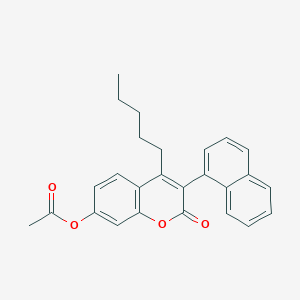
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
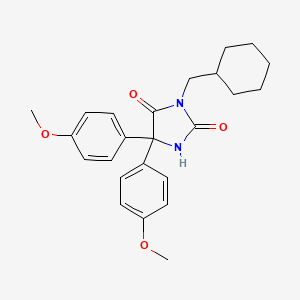
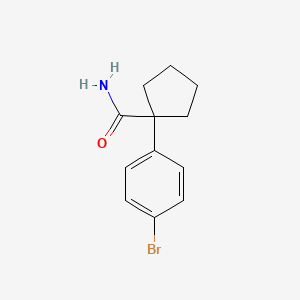
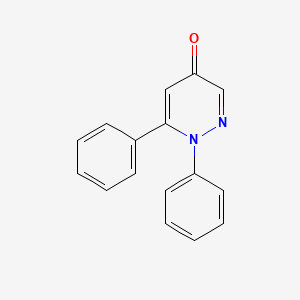
![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)

![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)